Cas no 1261476-41-8 (5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile)

5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile is a biphenyl derivative featuring chloro and trifluoromethyl substituents, along with a nitrile functional group. This compound is valued for its structural versatility in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its reactivity in cross-coupling reactions, while the nitrile group offers further derivatization potential. Its well-defined molecular structure ensures consistent performance in research and industrial processes. The compound is typically supplied with high purity, making it suitable for precision applications in medicinal chemistry and material science. Proper handling and storage are recommended due to its sensitivity to moisture and light.
5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile structure
1261476-41-8 structure
商品名:5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile
CAS番号:1261476-41-8
MF:C14H7ClF3N
メガワット:281.660292863846
CID:4992394

5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile
    • インチ: 1S/C14H7ClF3N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H
    • InChIKey: QKKDCHBVXZTESB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C#N)C=C(C=1)C1C=CC(C(F)(F)F)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 351
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 23.8

5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011009433-1g
5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile
1261476-41-8 97%
1g
$1579.40 2023-09-03

5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile 関連文献

5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrileに関する追加情報

Introduction to 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile (CAS No. 1261476-41-8)

5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile, with the chemical identifier CAS No. 1261476-41-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the biphenyl family, characterized by its two aromatic benzene rings connected by a carbon-carbon bond. The presence of various functional groups, including a chloro substituent at the 5-position and a trifluoromethyl group at the 4'-position, along with a nitrile group at the 3-position, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural features of 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile contribute to its reactivity and utility in multiple applications. The chloro group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial factors in drug design. The nitrile group serves as a versatile handle for further functionalization, allowing for the synthesis of more complex molecules.

In recent years, there has been a growing interest in developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The biphenyl core structure is widely recognized for its presence in numerous bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern of 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile makes it a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have shown that biphenyl derivatives can interact with enzymes and receptors involved in disease processes. The electron-withdrawing nature of the nitrile group and the electron-donating effects of the chloro and trifluoromethyl groups can fine-tune the electronic properties of the molecule, influencing its binding affinity and selectivity.

Recent research has highlighted the role of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate metabolic pathways and enhance drug efficacy. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, such as increased bioavailability and prolonged half-life. In the case of 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile, the trifluoromethyl group at the 4'-position is particularly noteworthy for its potential to enhance lipophilicity and resistance to metabolic degradation.

The synthesis of 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cross-coupling reactions, nucleophilic substitutions, and cyanation reactions. Advanced techniques such as palladium-catalyzed coupling reactions have been employed to construct the biphenyl core efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis.

The compound's potential applications extend beyond pharmaceuticals into agrochemicals, where biphenyl derivatives are known for their herbicidal and pesticidal properties. The unique combination of functional groups in 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile suggests that it could serve as a precursor for developing novel agrochemical agents with improved environmental safety and efficacy.

In conclusion, 5-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonitrile (CAS No. 1261476-41-8) is a versatile organic compound with significant potential in both pharmaceutical and agrochemical research. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like this are likely to play an increasingly important role in drug discovery and development.

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